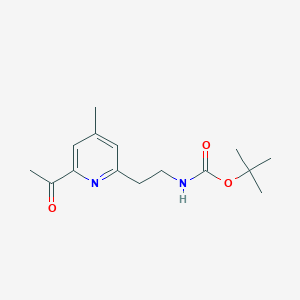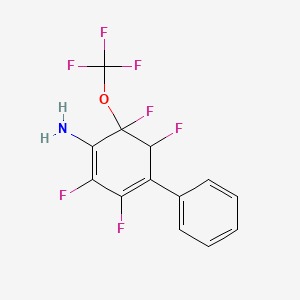![molecular formula C16H13FN2O6S B14859316 4-((2E)-2-{1-[(2-fluorophenyl)sulfonyl]-2-methoxy-2-oxoethylidene}hydrazino)benzoic acid](/img/structure/B14859316.png)
4-((2E)-2-{1-[(2-fluorophenyl)sulfonyl]-2-methoxy-2-oxoethylidene}hydrazino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-[1-(2-fluorobenzenesulfonyl)-2-methoxy-2-oxoethylidene]hydrazin-1-yl]benzoic acid is a complex organic compound that features a benzoic acid core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-[1-(2-fluorobenzenesulfonyl)-2-methoxy-2-oxoethylidene]hydrazin-1-yl]benzoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the hydrazone: This involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone intermediate.
Sulfonylation: The hydrazone intermediate is then reacted with a sulfonyl chloride, such as 2-fluorobenzenesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Final coupling: The final step involves coupling the intermediate with a benzoic acid derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-[1-(2-fluorobenzenesulfonyl)-2-methoxy-2-oxoethylidene]hydrazin-1-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
4-[(E)-2-[1-(2-fluorobenzenesulfonyl)-2-methoxy-2-oxoethylidene]hydrazin-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-2-[1-(2-fluorobenzenesulfonyl)-2-methoxy-2-oxoethylidene]hydrazin-1-yl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The hydrazone moiety can also interact with nucleophilic sites in proteins or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-[1-(2-chlorobenzenesulfonyl)-2-methoxy-2-oxoethylidene]hydrazin-1-yl]benzoic acid
- 4-[(E)-2-[1-(2-bromobenzenesulfonyl)-2-methoxy-2-oxoethylidene]hydrazin-1-yl]benzoic acid
Uniqueness
4-[(E)-2-[1-(2-fluorobenzenesulfonyl)-2-methoxy-2-oxoethylidene]hydrazin-1-yl]benzoic acid is unique due to the presence of the fluorine atom in the benzenesulfonyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro- and bromo-substituted analogs.
Properties
Molecular Formula |
C16H13FN2O6S |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
4-[(2E)-2-[1-(2-fluorophenyl)sulfonyl-2-methoxy-2-oxoethylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C16H13FN2O6S/c1-25-16(22)14(26(23,24)13-5-3-2-4-12(13)17)19-18-11-8-6-10(7-9-11)15(20)21/h2-9,18H,1H3,(H,20,21)/b19-14+ |
InChI Key |
DPBMQFWHTUYQLT-XMHGGMMESA-N |
Isomeric SMILES |
COC(=O)/C(=N\NC1=CC=C(C=C1)C(=O)O)/S(=O)(=O)C2=CC=CC=C2F |
Canonical SMILES |
COC(=O)C(=NNC1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



acetate](/img/structure/B14859250.png)
![(3S,3aR,6R,6aS)-6-methoxyhexahydrofuro[3,2-b]furan-3-amine](/img/structure/B14859256.png)
![N-[4-(1-Amino-2,2,2-trifluoro-ethyl)-phenyl]-N-dodecyl-acetamide](/img/structure/B14859261.png)



![(10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14859296.png)
![[2-Cyano-6-(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14859306.png)



![6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B14859317.png)

